molecular formula C18H16N4O3S B2595884 Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate CAS No. 1323674-51-6

Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate

Cat. No.: B2595884
CAS No.: 1323674-51-6
M. Wt: 368.41
InChI Key: AKVLNMVJJHVMAB-UHFFFAOYSA-N
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Description

Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzoate ester. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Mechanism of Action

Target of Action

The primary targets of Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of This compound Thiazole derivatives have been reported to interact with various biological targets, inducing a range of biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

The specific biochemical pathways affected by This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of This compound Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence its bioavailability.

Result of Action

The specific molecular and cellular effects of This compound Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may induce a range of molecular and cellular effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound It is known that the thiazole ring is stable and resistant to reactivity with electrophiles . This suggests that the compound may be relatively stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like iodine or other halogens .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(2-(Pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoic acid
  • Methyl 2-(2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamido)benzoate derivatives

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

IUPAC Name

methyl 2-[[2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-25-17(24)13-6-2-3-7-14(13)21-16(23)10-12-11-26-18(20-12)22-15-8-4-5-9-19-15/h2-9,11H,10H2,1H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVLNMVJJHVMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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